molecular formula C14H20F6N2O4S2 B1482589 Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide CAS No. 1804970-28-2

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1482589
CAS No.: 1804970-28-2
M. Wt: 458.4 g/mol
InChI Key: XVNMSYLRWLNKMT-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide is a compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

This compound is often used in material science and battery materials , suggesting that its targets may be related to these fields.

Mode of Action

It has been noted that the ether functionalization in the ammonium cation is effective in the enhancement of physical absorption of co2, particularly volumetrically .

Pharmacokinetics

It’s important to note that this compound is hygroscopic , which may influence its absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide. For instance, this compound should be stored under inert gas and conditions to avoid hygroscopicity .

Future Directions

The anion is widely used in ionic liquids, which are less toxic and more stable than more traditional counterions . This anion is also of importance in lithium-ion and lithium metal batteries (LiTFSI) because of its high dissociation and conductivity . It has the added advantage of suppressing crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C . These properties make it a promising material for future applications.

Biochemical Analysis

Biochemical Properties

Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ionic nature. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form ionic bonds with negatively charged biomolecules, which can influence the structure and function of these molecules. For instance, it can interact with enzymes by binding to their active sites, potentially inhibiting or enhancing their activity. Additionally, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can interact with proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis . Furthermore, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can impact cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can inhibit enzyme activity by occupying the active site, preventing substrate binding. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide remains stable under controlled conditions, but its degradation can occur over extended periods . The degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation .

Dosage Effects in Animal Models

The effects of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to detrimental effects. It is crucial to determine the appropriate dosage to maximize the benefits and minimize the risks associated with Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide .

Metabolic Pathways

Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering enzyme activity and metabolite levels. For example, it can modulate the activity of key enzymes involved in energy production, such as those in the glycolytic pathway . Additionally, Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can affect the levels of metabolites, leading to changes in cellular energy balance and biosynthetic processes . Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects.

Transport and Distribution

The transport and distribution of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide can influence its accumulation and activity within specific tissues, affecting its overall biochemical effects .

Subcellular Localization

The subcellular localization of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it can be directed to the nucleus, affecting gene expression and cellular regulation . The subcellular localization of Ethyl(dimethyl)phenethylammonium Bis(trifluoromethanesulfonyl)imide is essential for understanding its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of ethyl(dimethyl)phenethylamine with bis(trifluoromethanesulfonyl)imide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:

    Preparation of Ethyl(dimethyl)phenethylamine: This is achieved by reacting ethyl bromide with dimethylphenethylamine in the presence of a base such as sodium hydroxide.

    Formation of the Ionic Liquid: The ethyl(dimethyl)phenethylamine is then reacted with bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to maximize yield and minimize waste. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.

    Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ammonium salts, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

    Biology: The compound is used in the study of biological systems, particularly in the stabilization of proteins and enzymes.

    Industry: The compound is used in the production of advanced materials, including batteries and electrochemical devices.

Comparison with Similar Compounds

Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide can be compared with other similar compounds such as:

    1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: This compound has similar properties but differs in the cation structure.

    N-Methyl-N-butylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Another similar compound with a different cation structure.

    Trioctylmethylammonium Bis(trifluoromethanesulfonyl)imide: This compound has a larger cation and is used in different applications.

The uniqueness of this compound lies in its specific cation structure, which imparts unique properties such as lower viscosity and higher thermal stability compared to other similar compounds .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl-dimethyl-(2-phenylethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.C2F6NO4S2/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H,4,10-11H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNMSYLRWLNKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804970-28-2
Record name Ethyl(dimethyl)(2-phenylethyl)ammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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